4-Bromo-2-ethyl-N-methylaniline

説明

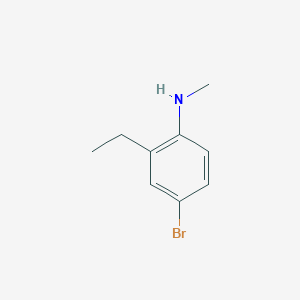

4-Bromo-2-ethyl-N-methylaniline (CAS: Not explicitly provided; molecular formula: C₉H₁₂BrN) is a substituted aniline derivative featuring:

- A bromine atom at the para position (C4) of the benzene ring.

- An ethyl group at the ortho position (C2).

- A methyl group attached to the nitrogen atom (N-methylation).

This structure confers unique steric and electronic properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The N-methyl group reduces basicity compared to primary anilines, while the ethyl substituent enhances lipophilicity, influencing solubility and reactivity .

特性

IUPAC Name |

4-bromo-2-ethyl-N-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-3-7-6-8(10)4-5-9(7)11-2/h4-6,11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYBXLTGZNKHFGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Br)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Procedure:

- A suitable reaction vessel, such as a three-necked flask equipped with a reflux condenser, is employed.

- The aromatic amine (e.g., 10-11 g of 2-ethyl-4-methylaniline) is reacted with acetic anhydride (11-13 g) at a temperature range of 50-70°C.

- The mixture is stirred under reflux for several hours to ensure complete acylation.

- Post-reaction, the mixture is cooled, and the precipitated N-(2-ethyl-4-methylphenyl) acetamide is isolated via filtration, washed with cold water, and dried to obtain crystalline white needles.

This protection step stabilizes the amino group, rendering it less reactive during the bromination phase, and improves selectivity toward substitution at the desired position.

Bromination of the Protected Amine

The core step involves electrophilic aromatic substitution, where bromine is introduced selectively onto the aromatic ring, predominantly at the 4-position relative to the amino group.

Procedure:

- The protected amide (N-(2-ethyl-4-methylphenyl) acetamide) is dissolved in a suitable solvent, such as acetonitrile.

- N-bromosuccinimide (NBS) serves as the brominating agent, typically used in a molar ratio of about 1:1.1 to 1:1.2 with respect to the aromatic substrate.

- The reaction mixture is stirred under reflux conditions for approximately 4 hours, with temperature maintained around 50-70°C.

- The regioselectivity is controlled by the directing effects of the acetamide group, favoring substitution at the para position (relative to the amino group).

Key Data:

| Reagents | Quantity | Conditions | Duration |

|---|---|---|---|

| N-(2-ethyl-4-methylphenyl) acetamide | 17-18 g | Reflux 4 hours | - |

| N-bromosuccinimide | 17-18 g | - | - |

| Solvent | 40-60 mL acetonitrile | - | - |

- After completion, the mixture is cooled, and the brominated product, N-(4-bromo-2-ethyl-4-methylphenyl) acetamide , is isolated by hot washing and drying.

Yield and Characterization:

- The bromination step yields approximately 86-90%, with the product characterized by melting point and spectroscopic methods (NMR, IR).

Hydrolysis to Obtain the Final Amine

The protected brominated intermediate undergoes hydrolysis to regenerate the free amine, 4-bromo-2-ethyl-N-methylaniline .

Procedure:

- The brominated acetamide is dissolved in a mixture of hydrochloric acid (25-35 mL) and dioxane (45-55 mL).

- The mixture is refluxed for 1.5-2.5 hours, facilitating hydrolysis of the acetamide group.

- The reaction mixture is then neutralized with ammoniacal liquor until the pH reaches 8-10.

- The resulting white precipitate, containing the target amine, is filtered, washed, and dried over anhydrous magnesium sulfate.

Final Purification:

- The crude product is recrystallized from ethanol, yielding high-purity This compound .

Yield and Purity:

- The hydrolysis step provides yields of approximately 88-92%, with high purity confirmed via melting point and spectroscopic analysis.

Summary of the Overall Synthetic Route

| Step | Reagents | Conditions | Yield | Key Features |

|---|---|---|---|---|

| Protection | Acetic anhydride | 50-70°C, 4-6 hours | ~95% | Stabilizes amino group |

| Bromination | N-bromosuccinimide | Reflux, 4 hours | 86-90% | Regioselective at para position |

| Hydrolysis | HCl, dioxane | Reflux 1.5-2.5 hours | 88-92% | Regenerates free amine |

Environmental and Practical Considerations

- The process emphasizes mild reaction conditions and the use of readily available reagents.

- The protection and deprotection steps reduce side reactions, improving yield and purity.

- Recrystallization and phase separation techniques ensure high-quality final product.

- The process minimizes environmental impact by avoiding excessive reagent use and employing recyclable solvents where possible.

化学反応の分析

Types of Reactions

4-Bromo-2-ethyl-N-methylaniline undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the activating effect of the amine group.

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

Bromination: Bromine (Br₂) in acetic acid.

Nitration: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Sulfonation: Sulfuric acid (H₂SO₄).

Major Products Formed

Nitration: Formation of nitro derivatives.

Sulfonation: Formation of sulfonic acid derivatives.

Nucleophilic Substitution: Formation of substituted anilines depending on the nucleophile used.

科学的研究の応用

4-Bromo-2-ethyl-N-methylaniline has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound can be used in the development of pharmaceutical agents due to its potential biological activity.

Materials Science: It is used in the preparation of functional materials, including dyes and polymers.

作用機序

The mechanism of action of 4-Bromo-2-ethyl-N-methylaniline involves its interaction with various molecular targets. The presence of the bromine atom and the amine group allows it to participate in electrophilic and nucleophilic reactions. These interactions can lead to the formation of covalent bonds with target molecules, influencing their function and activity .

類似化合物との比較

Structural and Physical Properties

The table below compares key structural features and physical properties of 4-Bromo-2-ethyl-N-methylaniline with analogous compounds:

| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Physical Properties |

|---|---|---|---|---|

| This compound | C₉H₁₂BrN | Br (C4), -CH₂CH₃ (C2), -N-CH₃ | 214.11 | Higher lipophilicity; reduced crystallinity |

| 4-Bromo-2-methylaniline | C₇H₈BrN | Br (C4), -CH₃ (C2), -NH₂ | 186.05 | Lower boiling point; forms hydrogen bonds |

| 4-Bromo-2,6-dimethylaniline | C₈H₁₀BrN | Br (C4), -CH₃ (C2, C6), -NH₂ | 200.08 | Symmetric structure; planar crystal packing |

| 4-Bromo-2-chloroaniline | C₆H₅BrClN | Br (C4), -Cl (C2), -NH₂ | 206.47 | Polar; strong halogen bonding interactions |

| (E)-4-Bromo-N-(4-nitrobenzylidene)aniline | C₁₃H₉BrN₂O₂ | Br (C4), -CH=N-(4-NO₂C₆H₄), -NH₂ | 305.13 | Schiff base; π-conjugation enhances stability |

Key Observations :

- Hydrogen Bonding : N-methylation eliminates N-H hydrogen bonding, reducing intermolecular interactions and altering solubility in polar solvents .

- Crystallinity : Symmetric derivatives like 4-Bromo-2,6-dimethylaniline exhibit planar crystal structures stabilized by N-H···N hydrogen bonds, while bulky ethyl groups disrupt regularity .

Suzuki Cross-Coupling Reactions

This compound participates in palladium-catalyzed Suzuki couplings, similar to its methyl-substituted analogs. For example:

- Substrate for Functionalization : The bromine atom acts as a leaving group, enabling cross-coupling with aryl boronic acids to form biaryl derivatives. Bulkier substituents (e.g., ethyl) may reduce reaction yields compared to smaller groups (e.g., methyl) due to steric effects .

- Example: In , (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline underwent Suzuki coupling to yield monosubstituted products (33–40% yield), highlighting the impact of substituents on reactivity.

Pharmaceutical Intermediates

- 2-Bromo-4-Methyl-aniline () is used in drug synthesis for its bromine-mediated reactivity. The ethyl and N-methyl groups in this compound could enhance metabolic stability in bioactive molecules .

Crystallographic and Spectroscopic Differences

- Hydrogen Bonding : In 4-Bromo-2,6-dimethylaniline, N-H···N interactions dominate the crystal lattice , whereas 4-Bromo-2-chloroaniline exhibits additional N-H···Br interactions . The N-methyl group in the target compound precludes such interactions, favoring van der Waals packing.

- Planarity : The title compound’s ethyl group may induce torsional strain, deviating from the planarity seen in 4-Bromo-2,6-dimethylaniline .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Bromo-2-ethyl-N-methylaniline, and how can regioselectivity be ensured during bromination?

- The compound is typically synthesized via electrophilic aromatic substitution (EAS). A key step involves brominating 2-ethyl-N-methylaniline using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., acetic acid as solvent, 0–25°C) to favor para-bromination . Regioselectivity is influenced by directing groups: the ethyl group acts as an ortho/para director, while the N-methylamine group enhances para-selectivity due to steric hindrance . Monitoring reaction progress via TLC or GC-MS ensures minimal ortho-bromo byproducts .

Q. What purification methods are recommended for isolating this compound from reaction mixtures?

- Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates the target compound from unreacted precursors and isomers . Recrystallization using ethanol or dichloromethane-hexane mixtures improves purity, as evidenced by sharp melting points (e.g., 53–56°C for analogous brominated anilines) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : <sup>1</sup>H NMR reveals aromatic proton splitting patterns (e.g., para-substitution: doublet of doublets near δ 7.2–7.5 ppm) and ethyl/methyl group signals (δ 1.2–2.5 ppm). <sup>13</sup>C NMR confirms bromine’s deshielding effect (C-Br ~ δ 120–125 ppm) .

- MS : High-resolution ESI-MS identifies the molecular ion [M+H]<sup>+</sup> at m/z 228.04 (C9H13BrN<sup>+</sup>) and isotopic patterns for bromine .

- FT-IR : N-H stretching (3350–3450 cm<sup>−1</sup>) and C-Br vibrations (550–650 cm<sup>−1</sup>) confirm functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize dealkylation of the N-methyl group during synthesis?

- Dealkylation occurs under strong acidic/basic conditions. Using mild protonic acids (e.g., acetic acid instead of H2SO4) and low temperatures (0–10°C) preserves the N-methyl group . Kinetic studies via <sup>1</sup>H NMR tracking of byproducts (e.g., free aniline) can refine time-temperature profiles .

Q. What role do substituents (ethyl vs. methyl) play in modulating the compound’s reactivity in cross-coupling reactions?

- The ethyl group increases steric bulk, reducing reaction rates in Suzuki-Miyaura couplings compared to methyl analogs. However, it enhances stability against oxidative degradation. DFT calculations (e.g., Gaussian) predict charge distribution effects on Pd-catalyst coordination . Experimental validation via Hammett plots (σpara values) correlates substituent effects with reaction yields .

Q. How do crystallographic data resolve discrepancies between computational and experimental molecular geometries?

- Single-crystal X-ray diffraction (e.g., using SHELXL ) provides precise bond lengths and angles. For example, C-Br distances (~1.89 Å) and N-C aromatic angles (~120°) validate DFT-optimized structures. Discrepancies >0.05 Å suggest solvent effects or crystal packing forces, requiring Hirshfeld surface analysis .

Q. What strategies address conflicting NMR and LC-MS data in impurity profiling?

- LC-MS identifies low-abundance impurities (e.g., di-brominated isomers), while <sup>13</sup>C NMR detects symmetric byproducts. Combining orthogonal techniques (e.g., 2D NOESY for spatial proximity) resolves ambiguities. For example, a mass fragment at m/z 306 may correspond to a dimer, confirmed by X-ray crystallography .

Methodological Tables

Table 1: Key Physicochemical Properties of this compound

Table 2: Common Byproducts and Mitigation Strategies

| Byproduct | Formation Cause | Mitigation Strategy |

|---|---|---|

| 2-Bromo-4-ethyl-N-methylaniline | Ortho-bromination | Lower reaction temperature |

| Dealkylated product | Acidic hydrolysis | Neutral workup conditions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。